molecular formula C15H16N2O2 B6589676 benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 2116846-50-3

benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B6589676
CAS No.: 2116846-50-3
M. Wt: 256.30 g/mol
InChI Key: VKHSKZLTYALURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 5-cyano-2-azabicyclo[410]heptane-2-carboxylate is a complex organic compound with the molecular formula C15H16N2O2 It is characterized by its bicyclic structure, which includes a cyano group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a [2+2] cycloaddition reaction, where a suitable diene and dienophile are reacted under photochemical conditions to form the bicyclic structure.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions, using reagents such as sodium cyanide or potassium cyanide.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with benzyl alcohol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium methoxide (NaOMe), lithium aluminum hydride (LiAlH4)

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones

    Reduction: Amines or alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the bicyclic structure play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or ion channels, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate analogs: Compounds with similar bicyclic structures but different substituents.

    Other bicyclic compounds: Such as bicyclo[2.1.1]hexanes and bicyclo[3.1.0]hexanes.

Uniqueness

This compound is unique due to its specific combination of a bicyclic core, a cyano group, and a carboxylate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2116846-50-3

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate

InChI

InChI=1S/C15H16N2O2/c16-9-12-6-7-17(14-8-13(12)14)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6-8,10H2

InChI Key

VKHSKZLTYALURV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2CC2C1C#N)C(=O)OCC3=CC=CC=C3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.